molecular formula C7H3Cl2F3N2O B1451961 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide CAS No. 1198475-46-5

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide

Cat. No.: B1451961
CAS No.: 1198475-46-5
M. Wt: 259.01 g/mol
InChI Key: LQHHWPOWBMGPQQ-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide is a high-value trifluoromethylpyridine (TFMP) derivative designed for advanced research and development. Compounds containing the TFMP moiety are of significant interest in the agrochemical and pharmaceutical industries due to the unique properties imparted by the fluorine atoms and the pyridine ring, which can influence bioavailability, metabolic stability, and target binding affinity . This molecule serves as a critical synthetic intermediate for novel active ingredients. Its structure is related to 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is the most in-demand TFMP intermediate and is utilized in the synthesis of several commercial agrochemicals, including fungicides like fluazinam, herbicides like haloxyfop, and insecticides like chlorfluazuron . The presence of both chlorine atoms and the trifluoromethyl group on the pyridine ring makes it a versatile building block for further functionalization via substitution and coupling reactions . Researchers leverage this compound to develop new crop protection agents and to explore potential pharmaceutical applications, as nearly 40% of new pesticides and a growing number of pharmaceutical candidates contain fluorine, often in a trifluoromethyl group . This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,3-dichloro-5-(trifluoromethyl)pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3N2O/c8-4-3(6(13)15)2(7(10,11)12)1-14-5(4)9/h1H,(H2,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHHWPOWBMGPQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210559
Record name 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198475-46-5
Record name 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198475-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dichloro-5-(trifluoromethyl)-4-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Key Intermediates

  • 2-Chloro-5-(chloromethyl)pyridine is the common starting material.
  • The intermediate 2,3-dichloro-5-(trichloromethyl)pyridine is formed by chlorination of the starting material.
  • Subsequent fluorination converts the trichloromethyl group into the trifluoromethyl group, yielding the target compound.

Stepwise Synthetic Procedure

The preparation can be summarized in the following steps:

Step Description Conditions Key Reagents/Catalysts
1 Addition of 2-chloro-5-(chloromethyl)pyridine to reactor with stirring and heating Jacket heated with steam, 75–80°C 2-chloro-5-(chloromethyl)pyridine
2 Chlorination by passing chlorine gas through the reactor Chlorine flow rate: 15–40 kg/h; Temperature: 75–80°C Chlorine gas
3 On-ring chlorination of intermediate 2-chloro-5-(trichloromethyl)pyridine 125–140°C; Chlorine flow rate: 20–30 kg/h; Catalyst: antimony trichloride (SbCl3), mass ratio SbCl3 to intermediate 1:60 Antimony trichloride (SbCl3)
4 Fluorination of 2,3-dichloro-5-(trichloromethyl)pyridine with hydrogen fluoride gas 120–135°C; HF to intermediate mass ratio 1:1 to 2 Hydrogen fluoride (HF) gas
5 Post-reaction processing: washing, steam distillation, pH adjustment (pH 6–8), and rectification distillation pH adjusted to ~7 Water, steam

This method improves the yield and purity of the final product by using antimony trichloride as a catalyst for on-ring chlorination, which accelerates the reaction and shortens the production cycle.

Reaction Mechanism Insights

  • The first chlorination step converts the chloromethyl group to a trichloromethyl group.
  • The on-ring chlorination introduces chlorine atoms at the 2- and 3-positions of the pyridine ring.
  • Fluorination replaces the trichloromethyl group with a trifluoromethyl group, completing the synthesis.

Advantages of This Method

  • Use of antimony trichloride catalyst enhances chlorination efficiency.
  • Shorter reaction times and higher chlorination content.
  • Lower energy consumption and production costs.
  • Capability to recycle the catalyst.
  • Produces high-purity 2,3-dichloro-5-(trifluoromethyl)pyridine as a precursor for further functionalization.

Alternative Methods: Vapor-Phase Chlorination and Fluorination

An alternative industrial approach involves vapor-phase reactions:

  • Vapor-phase chlorination of 2-chloro-5-methylpyridine or 3-picoline derivatives to form chlorinated intermediates.
  • Subsequent vapor-phase fluorination converts chlorinated intermediates to trifluoromethyl derivatives.
  • This method may use fluidized-bed reactors with catalyst phases to achieve simultaneous or stepwise chlorination and fluorination at temperatures above 300°C.

Summary Table of Preparation Methods

Method Starting Material Key Steps Catalysts Reaction Conditions Advantages References
Chlorine/Fluorine Exchange 2-chloro-5-(chloromethyl)pyridine Chlorination → On-ring chlorination → Fluorination Antimony trichloride (SbCl3) 75–140°C; Chlorine and HF gas flows controlled High purity, shorter reaction time, catalyst recycling
Vapor-Phase Chlorination/Fluorination 3-picoline or 2-chloro-5-methylpyridine Vapor-phase chlorination and fluorination in fluidized-bed reactor Various catalysts in fluidized bed >300°C, fluidized-bed reactor Continuous process, industrial scale
Pyridine Ring Construction Trifluoromethyl-containing building blocks Ring synthesis incorporating trifluoromethyl groups Various synthetic catalysts Variable Allows direct introduction of trifluoromethyl group

Research Findings and Industrial Relevance

  • Research shows a steady increase in the development of trifluoromethylpyridine derivatives since the 1980s, with 2,3-dichloro-5-(trifluoromethyl)pyridine being in highest demand as an intermediate for crop protection chemicals.
  • The antimony trichloride-catalyzed chlorination method is widely regarded as an efficient and scalable process for producing high-purity intermediates.
  • Vapor-phase methods offer advantages for continuous industrial production but require sophisticated reactor design and high-temperature operation.
  • Patents disclose improvements in single-step production of key intermediates from nicotinic acid derivatives, reducing waste and simplifying operations.

Chemical Reactions Analysis

Reaction Scheme:

  • Acid Activation :

    • The carboxylic acid reacts with thionyl chloride (SOCl₂) in toluene with catalytic N,N-dimethylformamide (DMF) to form the acid chloride intermediate .

    • Conditions : 80°C for 6 hours, monitored via HPLC until acid consumption ≤5% .

  • Amidation :

    • The acid chloride reacts with ammonia (NH₃) or amines to yield the amide.

    • Example : Treatment with ethanol at 95°C for 14 hours produces the ethyl ester derivative as a side product, but selective amidation dominates under controlled stoichiometry .

Key Data:

ParameterValueSource
Yield (amide)62–90% (purified via reduced-pressure distillation)
Purity≥99% (HPLC)

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 3 are reactive sites for nucleophilic displacement due to the electron-deficient pyridine ring:

Ammonolysis

  • Reaction : Substitution with ammonia or amines yields aminopyridine derivatives.

  • Conditions :

    • Autoclave reaction with liquid ammonia (45 g, 2.85 mol) at 80°C for 9 hours .

    • Intermediate : 2-amino-3-chloro-5-(trifluoromethyl)pyridine (90% yield) .

Hydrolysis

  • Reaction : Controlled hydrolysis converts the amide back to the carboxylic acid.

  • Conditions :

    • Acidic (HCl) or basic (NaOH) aqueous media at 50–80°C .

Comparative Reactivity:

PositionReactivity (vs. NH₃)Product
2-ClModerate2-amino-3-chloro-TFM-pyridine
3-ClLowRequires harsher conditions (e.g., Cu catalysis)

Trifluoromethyl Group Stability

  • The CF₃ group is inert under most conditions (≤200°C) but participates in radical reactions under UV light or high-energy irradiation .

Ring Functionalization

  • Suzuki Coupling : Limited due to electron deficiency, but feasible with Pd catalysts and aryl boronic acids at 100–120°C .

  • Oxidation : The pyridine ring resists oxidation, preserving the CF₃ group even under strong oxidizing agents like KMnO₄ .

Pancreatic Cancer Inhibitors

  • Compound 23 (DX3–213B) : Derived from 2,3-dichloro-TFM-isonicotinamide via sulfonamide coupling, it inhibits oxidative phosphorylation (OXPHOS) in pancreatic cancer cells .

    • Potency : IC₅₀ = 10 nM (MIA PaCa-2 cells) .

    • Pharmacokinetics : Oral bioavailability = 11.3% in mice .

Fungicides

  • Fluazinam : Synthesized via condensation with 2,3,5-trichloropyridine, leveraging the reactivity of the 2-Cl and 5-CF₃ positions .

Stability and Handling

  • Storage : Stable at room temperature under inert gas (N₂/Ar) .

  • Decomposition : Occurs above 250°C, releasing toxic gases (HF, Cl₂) .

Scientific Research Applications

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-(trifluoromethyl)isonicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations and Properties

The following table summarizes key derivatives of 2,3-dichloro-5-(trifluoromethyl)pyridine and their properties:

Compound Name CAS Molecular Formula Key Functional Groups Applications
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide 1198475-46-5 C₈H₃Cl₂F₃N₂O -CONH₂ (amide) Agrochemical intermediates, drug discovery
2,3-Dichloro-5-(trifluoromethyl)isonicotinoyl chloride 69045-85-7 C₈H₂Cl₃F₃N₂O -COCl (acyl chloride) Precursor for amides and esters; high reactivity in coupling reactions
Methyl 2,3-dichloro-5-(trifluoromethyl)isonicotinate 69045-84-7 C₉H₅Cl₂F₃N₂O₂ -COOCH₃ (ester) Intermediate with improved solubility for formulation
2,3-Dichloro-5-(trifluoromethyl)pyridine 69045-85-7 C₆HCl₂F₃N None (parent pyridine) Base compound for synthesizing derivatives; used in pesticides
2,3-Dichloro-5-(trifluoromethyl)isonicotinonitrile 1198475-29-4 C₈H₂Cl₂F₃N₃ -CN (nitrile) Versatile intermediate for heterocyclic chemistry

Key Research Findings

Reactivity and Stability
  • The amide derivative exhibits superior stability compared to the acyl chloride , which is highly reactive and moisture-sensitive. This makes the amide preferable for long-term storage and formulations requiring controlled release .
  • The ester variant (methyl isonicotinate) offers enhanced solubility in organic solvents, facilitating its use in liquid formulations .

Comparison with Non-Pyridine Analogues

While 3-chloro-N-phenyl-phthalimide (CAS: Not provided) shares chlorine substituents, its phthalimide core differs fundamentally from the pyridine scaffold. Phthalimides are primarily used in polymer synthesis (e.g., polyimides) due to their thermal stability, whereas halogenated pyridines dominate agrochemical applications due to their bioactivity .

Biological Activity

2,3-Dichloro-5-(trifluoromethyl)isonicotinamide (DCFI) is a compound that has garnered attention in biochemical research due to its diverse biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and potential applications of DCFI based on recent studies.

DCFI exhibits significant interactions with various biomolecules, particularly enzymes and proteins. It is known to inhibit specific enzymes involved in metabolic pathways, which can alter cellular biochemical processes. The compound's ability to modulate enzyme activity suggests its potential role in therapeutic applications.

Key Features:

  • Enzyme Inhibition : DCFI inhibits enzymes that are crucial for metabolic pathways.
  • Cell Signaling Modulation : It influences cell signaling pathways, thereby affecting gene expression and cellular metabolism.

Cellular Effects

Research indicates that DCFI can profoundly affect cellular processes. It alters the expression of genes involved in metabolism, leading to changes in various cellular functions. Its effects can vary depending on dosage and exposure time.

Observations:

  • Gene Expression : Changes in gene expression patterns have been documented, indicating a regulatory role in metabolic pathways.
  • Toxicity Levels : At low doses, DCFI modulates biochemical pathways without significant toxicity, making it a candidate for further investigation in drug development.

Molecular Mechanism

The molecular mechanisms by which DCFI exerts its effects involve binding to specific biomolecules. This binding can lead to either inhibition or activation of target proteins, thus influencing various biological pathways.

Mechanisms Identified:

  • Binding Affinity : DCFI shows a high affinity for certain enzymes and receptors.
  • Stability and Degradation : The compound's stability under laboratory conditions affects its long-term efficacy; degradation products may have different biological activities.

Transport and Distribution

The transport mechanism of DCFI across cell membranes is critical for its biological activity. It utilizes specific transporters to enter cells and can accumulate in certain compartments, leading to localized effects.

Parameter Details
Transporters Specific membrane transport proteins
Subcellular Localization Accumulation in organelles affecting function

Case Studies

  • In Vitro Studies : In laboratory settings, DCFI has been shown to inhibit specific metabolic enzymes, leading to decreased cellular respiration rates in cultured cells.
  • Animal Models : Studies on animal models indicate that varying dosages of DCFI can lead to differential effects on metabolic pathways, underscoring the importance of dosage in therapeutic contexts.

Applications in Research

DCFI is being explored for its potential applications across various fields:

  • Pharmaceutical Development : Its enzyme inhibition properties make it a candidate for drug development targeting metabolic disorders.
  • Agricultural Chemistry : As an intermediate in the synthesis of agrochemicals, DCFI is being studied for its efficacy as a pesticide or herbicide.

Comparison with Similar Compounds

DCFI shares structural similarities with other trifluoromethyl-substituted compounds. These comparisons highlight its unique properties and potential advantages in specific applications.

Compound Name Key Property
2,3-Dichloro-5-(trifluoromethyl)pyridinePrecursor for agrochemical synthesis
2-Chloro-5-(trifluoromethyl)pyridineSimilar synthetic routes with differing activities

Q & A

Q. How can degradation pathways be elucidated to inform environmental risk assessments?

  • Methodological Answer : Perform photolysis studies under simulated sunlight (Xe lamp, 300–800 nm) with LC-HRMS to track radical intermediates. Use 18O^{18}\text{O}-labeled H2_2O in hydrolysis experiments to identify oxygen incorporation. Complement with toxicity assays on Daphnia magna for ecotoxicological profiling .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide
Reactant of Route 2
2,3-Dichloro-5-(trifluoromethyl)isonicotinamide

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